molecular formula C10H6N4O5 B1622766 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium CAS No. 84175-12-2

4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium

Cat. No.: B1622766
CAS No.: 84175-12-2
M. Wt: 262.18 g/mol
InChI Key: URJOIZFTDVMRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium is a heterocyclic compound that features a pyridine ring substituted with nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium typically involves the nitration of pyridine derivatives. One common method includes the reaction of 4-nitropyridine with nitric acid under controlled conditions to introduce the nitro group at the desired position . The reaction conditions often require careful temperature control and the use of a catalyst to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, leading to more efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound can interact with enzymes and proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium is unique due to its specific substitution pattern and the presence of both nitro and N-oxide groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O5/c15-12-4-2-8(14(18)19)6-10(12)9-5-7(13(16)17)1-3-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJOIZFTDVMRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])C2=[N+](C=CC(=C2)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402096
Record name 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84175-12-2
Record name 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium
Reactant of Route 2
Reactant of Route 2
4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium
Reactant of Route 3
Reactant of Route 3
4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium
Reactant of Route 4
Reactant of Route 4
4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium
Reactant of Route 5
Reactant of Route 5
4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium
Reactant of Route 6
Reactant of Route 6
4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.